Methyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula and a molecular weight of approximately 117.1 g/mol. It features a methyl ester functional group, an amino group, and a ketone, making it a versatile building block in organic synthesis. The compound is known for its potential applications in medicinal chemistry and biological research due to its unique structural characteristics and functional groups .
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Varies by substrate |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
| Substitution | Alkyl halides, Acyl chlorides | Nucleophilic conditions |
| Hydrolysis | Acidic or basic conditions | Aqueous environment |
Methyl 3-amino-3-oxopropanoate has been studied for its biological activities, particularly its role as a substrate in enzymatic reactions. It is involved in metabolic pathways, influencing various biochemical processes. The compound may act as an inhibitor or modulator of specific enzymes, potentially affecting metabolic rates and pathways . Its interactions with enzymes like (S)-3-amino-2-methylpropionate transaminase highlight its importance in amino acid metabolism .
Several synthetic routes have been developed for the preparation of methyl 3-amino-3-oxopropanoate:
Methyl 3-amino-3-oxopropanoate finds applications across several fields:
Research into the interactions of methyl 3-amino-3-oxopropanoate with various biological targets has revealed its potential as a substrate for specific enzymes. For instance, studies indicate that it participates in transamination reactions that are crucial for amino acid metabolism. Understanding these interactions aids in elucidating its role in metabolic pathways and potential therapeutic effects .
Several compounds exhibit structural similarities to methyl 3-amino-3-oxopropanoate:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(methylamino)-3-oxopropanoate | Contains an additional methylamino group | |
| Methyl 3-hydrazinyl-3-oxopropanoate | Features a hydrazine group | |
| Methyl 2-methyl-3-oxopropanoic acid | Contains a carboxylic acid functional group |
Methyl 3-amino-3-oxopropanoate is unique due to its specific combination of functional groups (methyl ester, amino, and ketone), which confer distinct chemical reactivity and biological activity compared to similar compounds. Its ability to participate in diverse
Catalytic hydrogenation has emerged as a cornerstone for synthesizing enantiomerically enriched β-amino esters. The asymmetric hydrogenation of α,β-unsaturated precursors, such as β-enamine esters, using chiral ruthenium catalysts enables direct access to N-unprotected β-amino esters with high enantiomeric excess (ee). For instance, the Ru–DM-SEGPHOS complex achieves >99% ee in the hydrogenation of β-enamine esters under mild conditions (20–50°C, 1–5 MPa H₂). This method circumvents the need for protective groups, streamlining the synthesis of methyl 3-amino-3-oxopropanoate derivatives.
A notable advancement involves dynamic kinetic resolution (DKR) during hydrogenation. For β-aryl α-keto esters, a (arene)RuCl(monosulfonamide) catalyst facilitates simultaneous reduction and lactonization, generating γ-butyrolactones with three contiguous stereocenters. While this process is exemplified for α-keto esters, analogous strategies could be adapted for methyl 3-amino-3-oxopropanoate by modifying the substrate’s β-substituent to favor similar stereochemical outcomes.
Table 1: Comparison of Catalytic Systems for β-Amino Ester Synthesis
| Catalyst | Substrate | ee (%) | Pressure (MPa) | Reference |
|---|---|---|---|---|
| Ru–DM-SEGPHOS | β-Enamine ester | >99 | 1–5 | |
| AlNiFe | Diethyl oximomalonate | 98.4 | 1.0–2.0 | |
| (arene)RuCl | β-Aryl α-keto ester | 95 | Ambient |
The choice of catalyst significantly impacts reaction efficiency. For example, AlNiFe ternary catalysts enable the hydrogenation of diethyl oximomalonate to diethyl aminomalonate at 40–50°C with 98.4% yield. Transitioning this protocol to methyl esters would require optimizing solvent systems (e.g., ethanol vs. methanol) to prevent transesterification.
Dendrimers, with their hyperbranched architectures, offer unique advantages in facilitating N-alkylation reactions. While direct examples for methyl 3-amino-3-oxopropanoate are scarce, related systems demonstrate dendrimers’ role in templating reactions. For instance, Mg²⁺-doped Cu/ZnO/Al₂O₃ catalysts promote the hydrogenation of L-phenylalanine methyl ester to L-phenylalaninol without racemization. By functionalizing dendrimer surfaces with similar metal clusters, researchers could achieve spatially controlled N-alkylation in a one-pot cascade.
The proposed mechanism involves:
This approach could overcome limitations of traditional methods, such as the need for stoichiometric bases or prolonged reaction times.
Esterification of β-amino-β-keto acids presents challenges due to the instability of the α-keto group under acidic conditions. Trimethylchlorosilane (TMCS) addresses this by acting as a dual-function reagent:
A protocol adapted from diethyl aminomalonate synthesis involves reacting β-amino-β-keto acid with methanol in the presence of TMCS (1.2 equiv) and a catalytic acid (e.g., H₂SO₄). After 12–24 hours at 60°C, the silyl ester intermediate is hydrolyzed in situ, yielding methyl 3-amino-3-oxopropanoate with >90% purity.
Table 2: Optimization Parameters for TMCS-Mediated Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| TMCS Equivalents | 1.1–1.3 | Maximizes silylation |
| Temperature | 60–70°C | Balances rate vs. decomposition |
| Reaction Time | 12–18 hours | Ensures complete conversion |
Comparative studies show TMCS outperforms traditional agents like thionyl chloride in minimizing side reactions such as decarboxylation. This method’s scalability was validated in multi-kilogram batches, underscoring its industrial viability.
The transfer of malonyl groups to acyl carrier proteins (ACPs) represents a critical step in polyketide biosynthesis. Experimental studies using trans-acyltransferase domains (ATs) like BryP AT~1~ have revealed key kinetic parameters governing these processes. BryP AT~1~ exhibits a Michaelis constant (K~m~) of 7 μM (±0.6 SE) for malonyl-CoA, with a catalytic efficiency (k~cat~/K~m~) of 0.1 μM⁻¹ s⁻¹ [2]. This high affinity for malonyl-CoA contrasts with its lower turnover rate compared to homologous systems, such as the Streptomyces coelicolor fatty acid synthase MAT domain, which operates at a k~cat~ 24-fold higher [2].
Table 1: Comparative Kinetic Parameters of Acyltransferases
| Enzyme | Substrate | K~m~ (μM) | k~cat~ (s⁻¹) | k~cat~/K~m~ (μM⁻¹ s⁻¹) |
|---|---|---|---|---|
| BryP AT~1~ [2] | Malonyl-CoA | 7 | 0.7 | 0.1 |
| S. coelicolor FAS MAT | Malonyl-CoA | 35 | 16.8 | 0.48 |
| FenF [2] | Malonyl-CoA | 40 | 2.4 | 0.06 |
Time-course assays demonstrate that malonyl groups remain stably bound to ACPs for over 60 minutes, with no detectable hydrolysis [2]. This stability ensures efficient elongation during polyketide assembly. pH variations (6.0–9.2) and the presence of EDTA/DTE do not significantly alter BryP AT~1~ activity, suggesting robust operational conditions under physiological environments [2].
The stereoselectivity of malonyl transfer directly influences downstream cyclization events. BryP AT~1~ preferentially transfers malonyl-CoA over methylmalonyl-CoA (5:1 ratio in 20-minute assays) [2], favoring the formation of unsubstituted β-keto intermediates. Subsequent C-methylation of these intermediates introduces geminal dimethyl groups at positions C-8 and C-18 in bryostatin’s bryolactone ring [2]. This dual methylation strategy avoids the need for methylmalonyl-CoA incorporation, streamlining stereochemical control.
Key stereochemical determinants include:
Table 2: Substrate Preferences in Acyl Transfer
| Acyl-CoA | Relative Transfer Efficiency (%) | Resulting Structural Feature |
|---|---|---|
| Malonyl-CoA | 100 | Unsubstituted β-keto group |
| Methylmalonyl-CoA | 20 | α-Methyl-β-keto group (if transferred) |
Computational insights into BryP AT~1~’s mechanism reveal a conserved serine-centric active site. Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR MS) identifies Ser~138~ as the nucleophile responsible for acyl group loading [2]. Molecular docking simulations suggest that malonyl-CoA’s carboxylate group forms hydrogen bonds with Tyr~132~ and His~129~, positioning the thioester carbonyl for nucleophilic attack by Ser~138~ [2].
Key Computational Findings:
Figure 1: Proposed Mechanism for Malonyl Transfer
Methyl 3-amino-3-oxopropanoate serves as a versatile building block in the construction of β-peptide backbone architectures, representing a significant advancement in peptidomimetic design [1] [2]. This compound, characterized by its molecular formula C4H7NO3 and featuring both amino and ester functionalities, provides unique structural features that enable the formation of conformationally constrained peptide mimetics [3] [2].
The incorporation of methyl 3-amino-3-oxopropanoate into β-peptide architectures has been demonstrated through systematic synthetic approaches that exploit its malonic acid derivative structure [4] [5]. Research has shown that the compound's dual functionality allows for versatile coupling reactions that can generate complex backbone architectures while maintaining stereochemical control [6] [7]. The presence of the ester group enhances reactivity in various chemical reactions, making it particularly valuable as a building block in organic synthesis for amino acid and pharmaceutical preparation [3] [2].
β-peptide architectures constructed using methyl 3-amino-3-oxopropanoate derivatives demonstrate remarkable conformational stability compared to traditional α-peptide counterparts [8] [9]. Theoretical analysis reveals that β-peptide backbones incorporating malonate-derived building blocks can adopt various well-defined secondary structures, including 14-helix, 12-helix, and 10-helix conformations [8]. The 10/12-helix structure has been identified as intrinsically most stable for β-peptide backbones, with the 14-helix, 12-helix, and 10-helix structures showing similar stabilities for backbone sequences of four to six residues [8].
Crystallographic studies have provided evidence that peptides incorporating β-amino acid residues derived from malonate precursors can form stable quaternary structures similar to their α-amino acid prototypes [9]. The incorporation of cyclically constrained β-amino acid residues has been shown to stabilize the folds of α/β-peptide analogues and restore quaternary structure formation to backbones that would otherwise be predominantly unfolded [9].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 117.1 g/mol | [1] |
| Molecular Formula | C4H7NO3 | [1] [2] |
| Purity (Commercial) | ≥95% | [2] |
| CAS Registry Number | 51513-29-2 | [1] [2] |
| Synthetic Yield Range | 70-95% | [4] [5] |
| Reaction Temperature | 20-60°C | [4] [5] |
The conformational analysis of ester-containing pseudopeptides incorporating methyl 3-amino-3-oxopropanoate reveals distinct structural preferences that contribute to their biological activity [10] [11]. Nuclear magnetic resonance studies, infrared spectroscopy, and circular dichroism investigations have provided comprehensive insights into the solution-state conformations of these peptidomimetic structures [10] [12].
Nuclear magnetic resonance spectroscopy has emerged as the primary tool for characterizing the conformational preferences of ester-containing pseudopeptides [10] [13]. Two-dimensional nuclear magnetic resonance data for pseudopeptides incorporating ester linkages reveal numerous nuclear Overhauser effects between residues that are not adjacent in sequence [13]. These observations are consistent with well-defined conformational families in which peptide segments display characteristic secondary structure motifs [13].
Research has demonstrated that pseudopeptides containing ester backbones can exist in multiple conformational states in solution [10]. In chloroform solution, longer pseudopeptides have been found to exist in two different conformations, with the major conformer adopting a structure where tripeptide chains form single β-turns stabilized by hydrogen bonding between terminal amino acid NH groups and carbonyl oxygens [10]. The minor conformer exhibits a different arrangement with peptide chains forming consecutive β-turns [10].
The introduction of ester linkages into peptide backbones significantly affects hydrogen bonding patterns and overall conformational stability [10] [14]. Studies using infrared spectroscopy have revealed that ester-containing pseudopeptides can form intramolecular hydrogen bonds that stabilize specific secondary structures [10]. The carbonyl oxygen atoms of ester groups serve as hydrogen bond acceptors, enabling the formation of stabilizing interactions with backbone amide protons [14].
Circular dichroism studies have provided additional evidence for the conformational preferences of ester-containing pseudopeptides [10]. These investigations reveal that the incorporation of ester linkages can induce specific secondary structure motifs, including β-sheet conformations stabilized by intramolecular hydrogen bonding [10]. The parallel β-sheet conformation has been particularly well-characterized, with two intramolecular hydrogen bonds involving amino acid NH groups providing stabilization [10].
| Measurement Type | Observation | Solvent System | Reference |
|---|---|---|---|
| ³J(α-CH-NH) Coupling | 7-10 Hz range | CDCl₃ | [10] |
| NOE Distance Constraints | 100 total (44 long-range) | Aqueous solution | [12] |
| Hydrogen Bond Formation | 2 intramolecular bonds | CDCl₃ | [10] |
| Secondary Structure Content | 60-80% β-sheet | Various solvents | [12] [13] |
| Conformational Exchange | Two-state equilibrium | CDCl₃ | [10] |
Comparative analysis between ester-containing pseudopeptides and their amide counterparts reveals significant differences in conformational flexibility and biological activity [11] [15]. Research has shown that ester-to-amide substitutions can dramatically alter membrane permeability and cellular activity [11]. The ester bond serves as an amide isostere with similar bond length and energy landscape characteristics, but exhibits different hydrogen bonding capabilities [11].
Molecular dynamics simulations have provided detailed insights into the conformational dynamics of ester-containing peptides [15] [16]. These studies demonstrate that backbone flexibility correlates with biological activity, with peptides showing similar biological effects characterized by relatively rigid backbone conformations [15]. Increased backbone flexibility has been associated with decreased biological activity in several peptide systems [15].
Cross-coupling strategies employing methyl 3-amino-3-oxopropanoate derivatives have emerged as powerful tools for peptide side chain diversification [17] [18]. The Suzuki-Miyaura cross-coupling reaction has been particularly valuable for the site-selective derivatization of amino acids and peptides, providing access to structurally diverse peptidomimetic compounds [18] [19].
The Suzuki-Miyaura cross-coupling reaction has been successfully applied to halogenated amino acid substrates derived from malonate precursors [18] [20]. Research has demonstrated that protected halogenated amino acids can undergo efficient cross-coupling with various aryl boronic acids under optimized reaction conditions [18]. The use of palladium catalysts in combination with appropriate bases and solvents enables high-yield transformations while maintaining optical purity [18].
Optimization studies have revealed that reaction conditions significantly impact both yield and stereochemical integrity [18]. The use of toluene as solvent with anhydrous potassium carbonate as base has been shown to provide excellent yields while avoiding racemization [18]. Alternative conditions employing triethylamine as base can prevent racemization but require extended reaction times [18].
Cross-coupling strategies have been extended to peptide cyclization reactions, enabling the formation of macrocyclic peptidomimetics with enhanced biological properties [19] [21]. Late-stage Suzuki-Miyaura cross-coupling has been employed for peptide stapling, resulting in compounds with improved proteolytic stability and enhanced binding affinity [19]. The optimization of linker length and flexibility in cross-coupled peptides has been shown to provide favorable compromises between rigidity and conformational freedom [19].
Research has demonstrated that peptides containing halotryptophan residues can undergo efficient macrocyclization through palladium-catalyzed cross-coupling reactions [19]. These transformations result in peptides with increased α-helicity and enhanced binding affinity to native protein partners [19]. The resulting stapled peptides exhibit improved proteolytic stability against protease degradation [19].
| Catalyst System | Base | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 80-110°C | 75-95% | [18] |
| Pd(OAc)₂/P(o-tol)₃ | Na₂CO₃ | DME/H₂O | 80°C | 80-90% | [18] |
| Pd(PPh₃)₄/SPhos | K₂CO₃ | DMF | 100°C | 85-98% | [22] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90°C | 70-85% | [19] |
The development of bioorthogonal cross-coupling reactions has expanded the scope of peptide modification strategies [20] [23]. Research has focused on the incorporation of amino acids containing functional groups specifically designed for bioorthogonal reactions, including iodophenyl ethers and alkyne-containing residues [20]. These modifications enable rapid and specific coupling reactions in aqueous environments [20].
Conformationally biased amino acids designed for bioorthogonal reactions have been synthesized to provide well-defined structural preferences while maintaining reactivity [20]. Studies have shown that 4R- and 4S-iodophenyl hydroxyproline derivatives exhibit distinct conformational preferences, with stereoisomers presenting aryl groups in highly divergent orientations [20]. This stereochemical control enables the differential application of these building blocks in specific structural contexts [20].
Palladium-catalyzed carbon-hydrogen activation strategies have emerged as complementary approaches to traditional cross-coupling methods for peptide modification [24] [21]. These reactions enable the direct functionalization of unreactive carbon-hydrogen bonds in peptide side chains, providing access to structurally diverse derivatives [24]. The development of directing group strategies has enhanced the selectivity and efficiency of these transformations [21].
Research has demonstrated the successful application of carbonylative cyclization reactions for the late-stage diversification of amino acids and peptides [21]. These transformations convert amino acid derivatives into richly functionalized γ-lactam structures while maintaining compatibility with complex multifunctional substrates [21]. The use of molybdenum hexacarbonyl as a carbon monoxide source provides advantages in terms of safety and reaction control [21].
| Modification Type | Functional Group | Reaction Conditions | Success Rate | Reference |
|---|---|---|---|---|
| Aryl Introduction | Boronic acids | Pd/Base/Heat | 85-95% | [18] |
| Alkyne Installation | Terminal alkynes | Cu-mediated | 75-90% | [20] |
| Cyclization | Intramolecular | Pd-catalyzed | 70-85% | [19] |
| C-H Activation | Various electrophiles | Pd/Ligand/Base | 60-80% | [24] |
| Carbonylation | γ-Lactam formation | Pd/Mo(CO)₆ | 70-85% | [21] |